molecular formula C10H8FNO B1441930 7-Fluoro-4-methylquinolin-2(1H)-one CAS No. 271241-24-8

7-Fluoro-4-methylquinolin-2(1H)-one

Cat. No.: B1441930
CAS No.: 271241-24-8
M. Wt: 177.17 g/mol
InChI Key: JRGDIVGVVLHVJX-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is fluorinated at the 7th position.

    Cyclization: The fluorinated aniline undergoes cyclization with a suitable reagent to form the quinoline ring.

    Methylation: The resulting quinoline derivative is then methylated at the 4th position using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Fluoro-4-methylquinolin-2(1H)-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 7-fluoro-4-methylquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 7-Fluoro-4-methylquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    7-Fluoroquinolin-2(1H)-one: Lacks the methyl group at the 4th position.

    4-Methylquinolin-2(1H)-one: Lacks the fluorine atom at the 7th position.

    Quinolin-2(1H)-one: Lacks both the fluorine atom and the methyl group.

Uniqueness: 7-Fluoro-4-methylquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets.

Properties

IUPAC Name

7-fluoro-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDIVGVVLHVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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